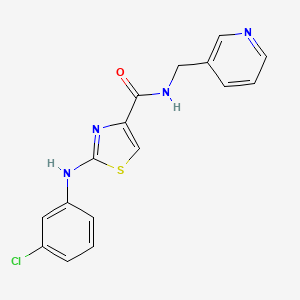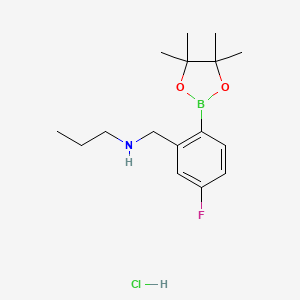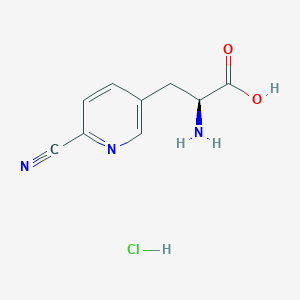
(2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride is a derivative of pyridine, which is a heterocyclic aromatic organic compound. It contains a cyanopyridine group, which is a pyridine ring substituted with a nitrile group, and is further modified to include an amino acid moiety, specifically a propanoic acid with an amino group in the 2-position. This structure suggests potential for a variety of chemical reactions and interactions due to the presence of functional groups such as the amino group and the nitrile group.
Synthesis Analysis
The synthesis of related functionalized 2-amino hydropyridines has been reported through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . This method could potentially be adapted for the synthesis of (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride by choosing appropriate starting materials and conditions that favor the formation of the desired product.
Molecular Structure Analysis
The molecular structure of a closely related compound, 6-aminonicotinic acid hydrochloride, has been characterized . This compound was isolated from an aqueous solution and its structure was determined to be held together by extensive hydrogen bonding. The molecules pack as sheets, which are separated by a distance of 3.21 Å. This information provides insight into the potential molecular structure and intermolecular interactions of (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride, as it may exhibit similar hydrogen bonding patterns and molecular packing.
Chemical Reactions Analysis
The presence of both amino and nitrile groups in the compound suggests that it could participate in a variety of chemical reactions. The amino group could be involved in reactions typical of amines, such as forming amides or reacting with carbonyl compounds to form imines. The nitrile group could undergo hydrolysis to form carboxylic acids or be reduced to form primary amines. The specific reactivity would depend on the reaction conditions and the presence of other functional groups in the reactants.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride are not directly reported in the provided papers, we can infer some properties based on the structure and the properties of similar compounds. The compound is likely to be soluble in water due to the presence of the hydrochloride salt and the polar functional groups. The compound's melting point, boiling point, and stability would be influenced by the strength of the intermolecular forces, such as hydrogen bonding, as observed in the related compound .
Applications De Recherche Scientifique
Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives
Cyanopyridine derivatives, including (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride, are critical in the synthesis of various pharmacologically active compounds. The 2-oxo-3-cyanopyridine scaffold is particularly significant due to its diverse biological activities, such as anticancer, antibacterial, antifungal, and antiviral properties. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis, supporting medicinal chemistry research aimed at developing new therapeutic agents (Ghosh et al., 2015).
Role in Antibacterial, Antifungal, and Antimycobacterial Agents
Research into cyanobacterial compounds has identified over 120 compounds with antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. These compounds, sourced from cyanobacteria, demonstrate the potential of natural products in the search for new antimicrobial agents. The extensive diversity of these compounds, including their structural classes and biological activities, underscores the importance of (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid derivatives in developing future pharmaceuticals (Swain et al., 2017).
Applications in Cancer Therapy
The compound FTY720, structurally related to (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid derivatives, shows promise in cancer therapy. Its mechanism of action includes the activation of sphingosine-1-phosphate receptors and possibly S1PR-independent pathways, highlighting the potential of related compounds in oncology. The unphosphorylated form of FTY720, in particular, has demonstrated cytotoxic effects in various cancer models, suggesting that similar compounds could be explored for antitumor efficacy (Zhang et al., 2013).
Propriétés
IUPAC Name |
(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-4-7-2-1-6(5-12-7)3-8(11)9(13)14;/h1-2,5,8H,3,11H2,(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGKLVCUOIRDAO-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C[C@@H](C(=O)O)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)
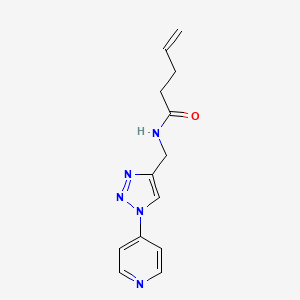
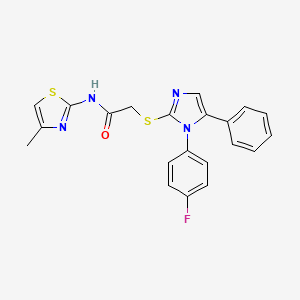

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

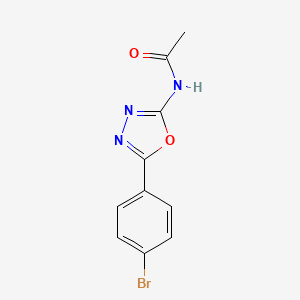
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
